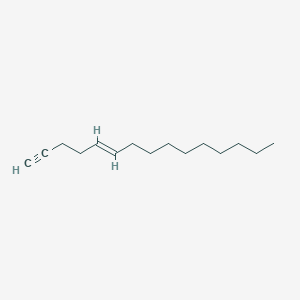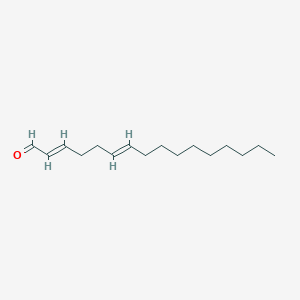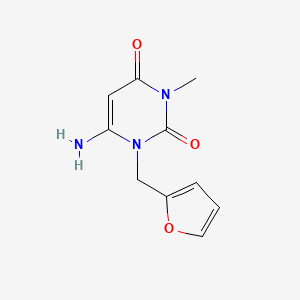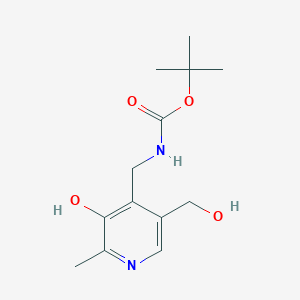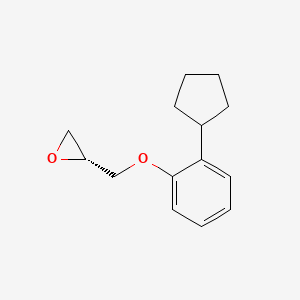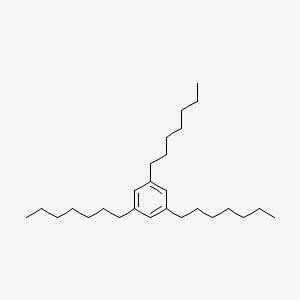
1,3,5-三庚基苯
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3,5-Triheptylbenzene, also known as sym-triheptylbenzene, is an aromatic organic compound with a chemical formula C27H48 and a molar mass of 372.67 g/mol .
Synthesis Analysis
This compound can be prepared by the hydrogenation reduction reaction of 1,1’,1’'-(benzene-1,3,5-triyl)tris(heptan-1-one) . Alternatively, 1-nonyne can trimerize to 1,3,5-triheptylbenzene when catalyzed by rhodium trichloride .Molecular Structure Analysis
The molecular structure of 1,3,5-Triheptylbenzene consists of a benzene ring with three heptyl (C7H15) groups attached to it . The InChI string for this compound is InChI=1S/C27H48/c1-4-7-10-13-16-19-25-22-26(20-17-14-11-8-5-2)24-27(23-25)21-18-15-12-9-6-3/h22-24H,4-21H2,1-3H3 .Physical And Chemical Properties Analysis
1,3,5-Triheptylbenzene has a density of 0.855±0.06 g/cm³ . It has a boiling point of 152–154 °C at 0.02 Torr . The solubility of this compound in water is 2.3×10^-8 g/L . The compound has a molecular weight of 372.7 g/mol .科学研究应用
Chemo-Sensor Platform
Scientific Field
Analytical Chemistry Summary: The compound serves as a stable platform for fluorescence-based chemo-sensors, detecting environmental and biological analytes with high sensitivity. Methods: 1,3,5-Triheptylbenzene-based sensors are synthesized to detect specific analytes through fluorescence quenching or enhancement mechanisms. Results: These sensors show selective and sensitive detection capabilities for polynitroaromatic compounds, demonstrating potential for environmental monitoring and security applications .
Organic Scintillators
Scientific Field
Nuclear Physics and Radiation Detection Summary: Leveraging its photoluminescent properties, 1,3,5-Triheptylbenzene is used in scintillators for detecting high-energy particles. Methods: The compound is incorporated into scintillation detectors, where it converts the energy of incident radiation into visible light. Results: The scintillators demonstrate efficient conversion and fast response times, making them suitable for applications in radiation detection and nuclear safety .
Supramolecular Building Block
Scientific Field
Supramolecular Chemistry Summary: The compound’s symmetric structure and stability make it an ideal building block for constructing larger supramolecular assemblies. Methods: Through non-covalent interactions, 1,3,5-Triheptylbenzene units are assembled into complex structures with specific functionalities. Results: The resulting supramolecular structures exhibit unique properties, such as enhanced stability and functionality, for potential use in nanotechnology and materials science .
Photoluminescent Material
Scientific Field
Material Science Summary: The compound’s ability to emit light upon excitation makes it a candidate for use in photoluminescent materials. Methods: 1,3,5-Triheptylbenzene is embedded in various matrices to study its light-emitting properties under different conditions. Results: The studies reveal that the compound has stable photoluminescent characteristics, suggesting applications in display technologies and optical devices .
Graphene Synthesis Precursor
Scientific Field
Material Science Summary: This compound is used as a precursor in the synthesis of graphene, a material known for its exceptional electrical, thermal, and mechanical properties. Methods: The synthesis involves the use of aromatic molecules on metal substrates under controlled conditions to facilitate the formation of graphene layers. Results: The process yields graphene with fewer domain boundaries and defects, which is crucial for electronic applications .
Metal-Organic Frameworks (MOFs) Component
Scientific Field
Supramolecular Chemistry Summary: 1,3,5-Triheptylbenzene acts as a rigid building block for the construction of MOFs, which are used for gas storage, separation, and catalysis. Methods: The compound is integrated into MOFs through coordination with metal ions, creating porous structures with high surface areas. Results: The resulting MOFs exhibit high porosity and stability, making them suitable for various industrial applications .
Organic Photovoltaics Material
Scientific Field
Photonics Summary: The compound’s photoluminescent properties make it a candidate for use in organic photovoltaic cells. Methods: 1,3,5-Triheptylbenzene is incorporated into solar cell architectures to enhance light absorption and charge transport. Results: Solar cells utilizing this compound show improved efficiency and stability, contributing to the development of renewable energy technologies .
Neutron Detector Material
Scientific Field
Nuclear Physics Summary: Due to its scintillation properties, the compound is used in detectors for fast neutron radiation, which is important for nuclear safety and research. Methods: The compound is used in the fabrication of detectors that can discriminate between neutron and gamma radiation. Results: The detectors demonstrate strong timing characteristics and the ability to discriminate against unwanted radiation, enhancing safety measures in nuclear facilities .
Liquid Crystal Displays (LCDs) Component
Scientific Field
Optoelectronics Summary: The compound’s structural properties make it suitable for use in the development of LCDs. Methods: 1,3,5-Triheptylbenzene derivatives are synthesized to align within the liquid crystal matrix, affecting the light modulation properties. Results: LCDs incorporating these compounds exhibit better performance in terms of contrast ratio and response time, improving display technology .
Organic Light-Emitting Diodes (OLEDs) Material
Scientific Field
Photonics Summary: The compound is explored for its potential in OLEDs due to its ability to emit light upon electrical excitation. Methods: It is used in the emissive layer of OLEDs to produce electroluminescence. Results: OLEDs with this compound show enhanced brightness and color purity, which are key factors for display and lighting applications .
属性
IUPAC Name |
1,3,5-triheptylbenzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H48/c1-4-7-10-13-16-19-25-22-26(20-17-14-11-8-5-2)24-27(23-25)21-18-15-12-9-6-3/h22-24H,4-21H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOTYXTUCGMCWKS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC1=CC(=CC(=C1)CCCCCCC)CCCCCCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H48 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601336527 |
Source


|
| Record name | 1,3,5-Triheptylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601336527 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
372.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3,5-Triheptylbenzene | |
CAS RN |
29536-29-6 |
Source


|
| Record name | 1,3,5-Triheptylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601336527 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


